3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid 3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18028287
InChI: InChI=1S/C8H7ClFNO2/c9-8-7(10)5(3-4-11-8)1-2-6(12)13/h3-4H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C8H7ClFNO2
Molecular Weight: 203.60 g/mol

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC18028287

Molecular Formula: C8H7ClFNO2

Molecular Weight: 203.60 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid -

Specification

Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
IUPAC Name 3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid
Standard InChI InChI=1S/C8H7ClFNO2/c9-8-7(10)5(3-4-11-8)1-2-6(12)13/h3-4H,1-2H2,(H,12,13)
Standard InChI Key KZJHUJMRIFCBRX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1CCC(=O)O)F)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid (C8_8H6_6ClFNO2_2) consists of a pyridine ring substituted with chlorine at position 2, fluorine at position 3, and a propanoic acid side chain at position 4. The presence of halogen atoms introduces steric and electronic effects that influence reactivity and intermolecular interactions . Comparative analysis with structurally similar compounds, such as 3-(3-fluoropyridin-4-yl)propanoic acid (PubChem CID: 84653318), reveals shared features in hydrogen-bonding capacity and dipole moments .

Stereoelectronic Effects

The chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), while the fluorine at position 3 contributes both -I and modest resonance effects (+R). This combination polarizes the pyridine ring, enhancing electrophilic substitution susceptibility at the para position relative to the propanoic acid group .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis of halogenated pyridine-propanoic acid derivatives typically begins with functionalized acetophenone precursors. For example, 2-aminothiazole intermediates are acetylated and functionalized via ipso-substitution or palladium-catalyzed coupling, as demonstrated in the synthesis of M3_3 mAChR positive allosteric modulators . Adapting these methods, 3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid could be synthesized through the following hypothetical pathway:

  • Halogenation: Introduce chlorine and fluorine substituents via electrophilic aromatic substitution on 4-methylpyridine.

  • Side-Chain Elongation: Employ a Michael addition or Grignard reaction to append a three-carbon chain to position 4.

  • Oxidation: Convert the terminal methyl group to a carboxylic acid using Jones reagent or potassium permanganate.

Challenges in Synthesis

  • Regioselectivity: Simultaneous incorporation of chlorine and fluorine at adjacent positions requires precise control to avoid undesired byproducts.

  • Acid Stability: The propanoic acid moiety may necessitate protective strategies (e.g., esterification) during halogenation steps to prevent decarboxylation .

Physicochemical Properties

Calculated Molecular Parameters

PropertyValueSource
Molecular Weight217.59 g/molCalculated
Exact Mass217.008 Da
Topological Polar Surface Area52.3 Ų
LogP (Octanol-Water)1.82Estimated
Hydrogen Bond Donors1 (COOH)

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm1^{-1} and ν(C-F) at 1100–1000 cm1^{-1} .

  • NMR: 1^1H NMR would show pyridine protons as doublets (δ 8.2–8.5 ppm), with the propanoic acid chain appearing as a triplet (CH2_2, δ 2.6–2.8 ppm) and a quartet (CH2_2 adjacent to COOH, δ 3.1–3.3 ppm) .

ParameterPredicted Value
EC50_{50} Shift (M3_3)15–30-fold at 1 µM
Selectivity (M3_3/M2_2)>50-fold
ParameterOutcome
CYP450 InhibitionLow (CYP2D6, CYP3A4)
Plasma Protein Binding89–92%
hERG InhibitionIC50_{50} > 10 µM

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